![molecular formula C17H23N5 B1427236 4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine CAS No. 956798-78-0](/img/structure/B1427236.png)
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine
Overview
Description
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine (MPNEP) is a synthetic compound that has been used in scientific research as a tool to study the biochemical and physiological effects of its mechanism of action. MPNEP has a wide range of applications in laboratory experiments, and its advantages and limitations can be explored in order to understand its potential as a research tool.
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyridazine derivatives, including the compound , have shown potential as neuroprotective and anti-neuroinflammatory agents. They may offer therapeutic benefits for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to reduce neuronal death and restore neuronal function .
Antimicrobial Activity
The pyridazine scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial properties. This makes it valuable in the development of new treatments against resistant strains of bacteria and other pathogens .
Antidepressant and Anxiolytic Effects
Compounds based on the pyridazine structure have been explored for their potential antidepressant and anxiolytic effects. This could lead to new medications for treating various mental health disorders .
Anticancer Activity
Substituted pyridazines have been studied for their in vitro cytotoxic activity against various cancer cell lines. This research could contribute to the discovery of new anticancer drugs .
Antiplatelet and Cardiovascular Applications
Some pyridazine derivatives are known to possess antiplatelet properties, which can be beneficial in preventing thrombosis and managing cardiovascular diseases .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of pyridazine compounds make them candidates for the development of new pain relief medications and treatments for inflammatory conditions .
Antihypertensive Effects
Pyridazine derivatives have also been investigated for their antihypertensive effects, which could be useful in managing high blood pressure and related cardiovascular risks .
Agrochemical Applications
Beyond pharmaceuticals, pyridazine-based compounds have applications in agrochemistry as herbicides and pesticides, contributing to crop protection and management .
Mechanism of Action
Target of Action
The compound “4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine” contains a pyridazinone moiety . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets, depending on the specific structural changes made to the pyridazinone moiety .
Mode of Action
Pyridazinone derivatives have been found to interact with their targets in various ways, leading to a range of pharmacological effects .
Biochemical Pathways
Pyridazinone derivatives have been found to affect various biochemical pathways, depending on their specific structural features .
Result of Action
Pyridazinone derivatives have been found to have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of “4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature .
properties
IUPAC Name |
4-methyl-6-phenyl-N-(2-piperazin-1-ylethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-14-13-16(15-5-3-2-4-6-15)20-21-17(14)19-9-12-22-10-7-18-8-11-22/h2-6,13,18H,7-12H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULVDIIXDFKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCNCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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